Chemical structure and properties of N-(4-chlorophenyl)imidazole-1-carboxamide
Chemical structure and properties of N-(4-chlorophenyl)imidazole-1-carboxamide
An In-Depth Technical Guide to N-(4-chlorophenyl)imidazole-1-carboxamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of N-(4-chlorophenyl)imidazole-1-carboxamide, a molecule of significant interest within the broader class of imidazole-based carboxamides. The imidazole ring is a foundational scaffold in medicinal chemistry, and its derivatives have led to numerous clinically important drugs.[1] This document, intended for researchers, scientists, and professionals in drug development, synthesizes information on the chemical structure, physicochemical properties, a proposed synthesis pathway, and potential biological activities of this specific compound. By examining the structure-activity relationships of related analogues, we project its potential as a therapeutic agent and provide detailed, field-proven experimental protocols for its synthesis and preliminary biological screening.
Introduction: The Imidazole Carboxamide Scaffold
The imidazole nucleus, a five-membered aromatic heterocycle, is a "privileged structure" in drug discovery, known for its ability to interact with a wide array of biological targets.[2][3] Its incorporation into molecules like the anticancer agent dacarbazine highlights the therapeutic importance of this scaffold.[1] The addition of a carboxamide group (-CONH-) further enhances the drug-like properties of imidazole derivatives. The carboxamide linkage is a versatile functional group that can participate in hydrogen bonding, a key interaction for high-affinity binding to enzymes and receptors, and can improve a compound's pharmacokinetic profile.[4]
The specific compound of interest, N-(4-chlorophenyl)imidazole-1-carboxamide, combines three key structural motifs:
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The Imidazole Ring: Known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4]
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The N-Aryl Carboxamide Linkage: Provides structural rigidity and hydrogen bonding capabilities, crucial for target engagement.[4]
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The 4-Chlorophenyl Group: A common substituent in medicinal chemistry that can influence lipophilicity, metabolic stability, and binding interactions.
This guide will deconstruct the molecule to provide expert insights into its chemical nature and to postulate its therapeutic potential based on established principles of medicinal chemistry.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to any drug discovery program. While specific experimental data for N-(4-chlorophenyl)imidazole-1-carboxamide is not widely published, we can predict its key properties based on its structure and data from analogous compounds.
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IUPAC Name: N-(4-chlorophenyl)-1H-imidazole-1-carboxamide
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Molecular Formula: C10H8ClN3O
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Molecular Weight: 221.64 g/mol
Predicted Physicochemical Properties
The following table summarizes the predicted properties, which are crucial for assessing its drug-likeness according to frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 160 - 180 | Influences solubility, stability, and formulation choices. |
| Boiling Point (°C) | > 400 | Indicates thermal stability. |
| LogP (o/w) | ~2.5 - 3.5 | Predicts lipophilicity and membrane permeability. A value in this range is often optimal for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The N-H of the carboxamide group. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two imidazole nitrogens. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Affects transport properties, including blood-brain barrier penetration. |
| Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and methanol. | Critical for formulation and in vitro assay design. |
Synthesis and Characterization
A robust and reproducible synthesis route is the first step in the evaluation of any new chemical entity. Based on established methods for the synthesis of N-substituted imidazole-1-carboxamides, a reliable two-step protocol is proposed.[5]
Proposed Synthesis Workflow
The synthesis involves the activation of the imidazole ring followed by coupling with 4-chloroaniline.
Caption: Proposed two-step synthesis workflow for N-(4-chlorophenyl)imidazole-1-carboxamide.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: This protocol utilizes triphosgene as a safer alternative to phosgene gas for forming the reactive imidazole-1-carbonyl chloride intermediate. The reaction is performed under anhydrous conditions to prevent hydrolysis of this reactive intermediate. Triethylamine is used as a base to neutralize the HCl byproduct of the coupling reaction, driving the reaction to completion.
Materials:
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Imidazole
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Triphosgene
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4-Chloroaniline
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Triethylamine (TEA)
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Anhydrous Tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
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Activation of Imidazole: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous THF. d. Add the triphosgene solution dropwise to the stirred imidazole solution over 30 minutes, maintaining the temperature at 0 °C. e. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the imidazole-1-carbonyl chloride intermediate can be monitored by thin-layer chromatography (TLC).
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Amide Coupling: a. To the solution containing the intermediate from Step 1, add 4-chloroaniline (1.0 eq) followed by triethylamine (1.2 eq). b. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-chlorophenyl)imidazole-1-carboxamide.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
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Mass Spectrometry (MS): To verify the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxamide and the N-H bond.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Postulated Biological Activity and Mechanism of Action
While direct biological data for N-(4-chlorophenyl)imidazole-1-carboxamide is scarce, the known activities of structurally related compounds allow us to formulate hypotheses about its potential therapeutic applications. Imidazole carboxamides have shown promise as anticancer, antimicrobial, and antiviral agents.[4][6][7]
Anticancer Potential: Targeting Signaling Pathways
Many N-aryl substituted heterocyclic compounds function as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. A structurally related compound, AZD5363, which contains a 4-chlorophenyl group, is a potent inhibitor of Akt kinases.[8] It is plausible that N-(4-chlorophenyl)imidazole-1-carboxamide could also interact with key nodes in this or similar pathways.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
The imidazole scaffold is present in several antifungal drugs (e.g., clotrimazole). A recent study on novel imidazole carboxamides demonstrated significant antibacterial and antifungal activity.[7] The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential enzymes.[9] The lipophilic nature of the 4-chlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes.
Experimental Protocol: In Vitro Biological Evaluation
To validate the hypothesized biological activity, a primary screening cascade is essential. The following protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on a cancer cell line, a crucial first step in evaluating its anticancer potential.
Trustworthiness: This protocol is a self-validating system. It includes both a negative control (vehicle) to establish baseline cell viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm that the assay is responsive to cytotoxic agents.
Materials:
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Human cancer cell line (e.g., MCF-7 for breast cancer)
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Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
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N-(4-chlorophenyl)imidazole-1-carboxamide, dissolved in DMSO to create a stock solution (e.g., 10 mM)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (cell culture grade)
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Doxorubicin (positive control)
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96-well cell culture plates
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Multichannel pipette, incubator, microplate reader.
Procedure:
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Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37 °C, 5% CO2 to allow for cell attachment.
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Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Final concentrations might range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. b. Include wells for:
- Vehicle Control: Cells treated with medium containing 0.5% DMSO.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Blank: Medium only (no cells). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective treatments. d. Incubate the plate for 48 hours at 37 °C, 5% CO2.
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MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.
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Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control (which represents 100% viability). d. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
N-(4-chlorophenyl)imidazole-1-carboxamide is a promising scaffold for further investigation in drug discovery. By leveraging the known properties of its constituent fragments, we can hypothesize that this compound possesses potential anticancer and antimicrobial activities. The proposed synthesis is robust and relies on well-established chemical transformations. The provided in vitro screening protocol offers a reliable method for initial biological characterization. Further studies, including broader screening against various cell lines and microbial strains, mechanism of action studies, and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this molecule.
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- N-(4-CHLOROPHENYL)-3-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLE-1-CARBOXAMIDE. ChemicalBook.
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- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Sciforum.
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